N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Overview
Description
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide: is a complex organic compound with the molecular formula C22H20BrClN2O3 This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a dioxooctahydroisoindolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-bromobenzylamine with 2-chlorobenzoyl chloride under basic conditions.
Introduction of the Dioxooctahydroisoindolyl Group: The next step involves the introduction of the dioxooctahydroisoindolyl group through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable dicarboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and dioxooctahydroisoindolyl moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The bromobenzyl and chloro groups can interact with enzymes and receptors, leading to modulation of biological pathways. The dioxooctahydroisoindolyl group can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
- 3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide
Uniqueness
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide is unique due to the presence of the bromobenzyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency and selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c23-15-11-9-14(10-12-15)13-25(20(27)18-7-3-4-8-19(18)24)26-21(28)16-5-1-2-6-17(16)22(26)29/h3-4,7-12,16-17H,1-2,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSDIDKWOVFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.